Deleobuvir
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for deleobuvir involve complex organic synthesis techniques. The preparation of this compound includes the formation of its core structure, which involves multiple steps of cyclization, bromination, and amide formation . Industrial production methods for this compound are not extensively documented, but they likely involve large-scale organic synthesis processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Deleobuvir undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various metabolites of this compound, such as acyl glucuronide and alkene reduction metabolites .
Scientific Research Applications
Deleobuvir has been extensively studied for its potential use in the treatment of hepatitis C virus (HCV) infections. It has shown potent antiviral activity against HCV genotype 1b . This compound has been evaluated in combination with other antiviral agents, such as faldaprevir and ribavirin, in clinical trials . These studies have demonstrated its efficacy in achieving sustained virologic response in patients with HCV genotype 1b . Additionally, this compound has been investigated for its pharmacokinetic properties and metabolic pathways .
Mechanism of Action
Deleobuvir exerts its antiviral effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus . This enzyme is essential for the replication of the viral RNA genome. By binding to the thumb-pocket I of the NS5B polymerase, this compound prevents the elongation of the RNA chain, thereby inhibiting viral replication . The molecular targets and pathways involved in the mechanism of action of this compound are specific to the hepatitis C virus .
Comparison with Similar Compounds
Deleobuvir is unique among hepatitis C virus polymerase inhibitors due to its non-nucleoside mechanism of action . Similar compounds include other non-nucleoside inhibitors of the NS5B polymerase, such as dasabuvir and beclabuvir . These compounds also target the NS5B polymerase but may differ in their binding sites and antiviral potency . This compound’s specificity for HCV genotype 1b and its combination with other antiviral agents highlight its uniqueness in the treatment of hepatitis C .
Properties
IUPAC Name |
(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIGAHXAJEULY-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33BrN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235516 | |
Record name | Deleobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863884-77-9 | |
Record name | BI 207127 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863884-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deleobuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deleobuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deleobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELEOBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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